molecular formula C10H11FO3 B1397801 2-Ethyl-4-fluorophenyl methyl carbonate CAS No. 1233530-84-1

2-Ethyl-4-fluorophenyl methyl carbonate

Cat. No.: B1397801
CAS No.: 1233530-84-1
M. Wt: 198.19 g/mol
InChI Key: HIOMYONKUISGKQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluorophenyl methyl carbonate is a fluorinated carbonate ester compound intended for research and development purposes. Carbonate esters are valuable synthetic intermediates and are widely used in various fields of chemistry. In pharmaceutical research, fluorinated aromatic compounds are frequently explored as key scaffolds due to their potential to modulate biological activity and improve metabolic stability . The specific structural features of this compound—containing both a fluorine atom and a carbonate group—may make it a candidate for use in medicinal chemistry programs, for instance, in the synthesis of potential enzyme inhibitors or receptor modulators . Furthermore, carbonate esters have significant applications in materials science, particularly in the development of electrolytes for lithium-ion batteries, where they can contribute to high ionic conductivity and stability . Researchers may investigate 2-Ethyl-4-fluorophenyl methyl carbonate as a building block for novel polymers or as a precursor in organic synthesis. Its mechanism of action is entirely dependent on the specific research context, but could involve acting a substrate in transesterification reactions or serving as a protecting group for phenols in multi-step synthetic sequences. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-ethyl-4-fluorophenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-7-6-8(11)4-5-9(7)14-10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOMYONKUISGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)OC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 3-Fluoroacetophenone Nitration and Reduction

A key precursor, 2-ethyl-4-fluoro-1-nitrobenzene, can be prepared by nitration of 3-fluoroacetophenone, followed by reduction and iodination steps to install the ethyl substituent and fluorine in the correct positions. The process includes:

  • Nitration: 3-fluoroacetophenone is nitrated to yield 1-(5-fluoro-2-nitrophenyl)ethanone.
  • Reduction: Sodium borohydride is used to reduce the nitroacetophenone to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene at 15–25 °C for 1–3 hours.
  • Iodination: The hydroxyethyl intermediate is iodinated using triphenylphosphine, imidazole, and iodine at low temperatures (−5 to 0 °C) under inert atmosphere.
  • Second Reduction: The iodinated intermediate is further reduced with sodium borohydride at 25–30 °C for 2–4 hours, followed by acid quenching and purification.

This sequence yields 2-ethyl-4-fluoro-1-nitrobenzene with product purity over 98% and yields exceeding 60%.

Table 1: Key Reaction Conditions for Precursor Synthesis

Step Reagents/Conditions Temperature (°C) Time Notes
Nitration 3-fluoroacetophenone + nitrating agent Ambient Variable Produces nitroacetophenone intermediate
Reduction 1 Sodium borohydride, THF/MeOH solvent 15–25 1–3 h Molar ratio NaBH4 to substrate: 0.3–2
Iodination Triphenylphosphine, imidazole, iodine −5 to 0 ~1 h Under protective atmosphere
Reduction 2 Sodium borohydride, DMF solvent 25–30 2–4 h Followed by acid quench and extraction

Formation of Methyl Carbonate Group

The methyl carbonate moiety can be introduced via reaction of the fluorophenyl derivative with methyl chloroformate or via transesterification with dimethyl carbonate under catalytic conditions.

Carbonate Formation via Methyl Chloroformate

  • The phenolic or hydroxyl intermediate reacts with methyl chloroformate in an organic solvent such as dichloromethane.
  • The reaction is typically carried out under mild base catalysis (e.g., pyridine or triethylamine) to neutralize HCl formed.
  • The reaction proceeds at ambient or slightly elevated temperatures (0–25 °C) for 1–3 hours.
  • The product is purified by aqueous workup and organic extraction.

Alternative Method: Transesterification with Dimethyl Carbonate

  • Dimethyl carbonate is used as a green reagent and solvent.
  • The reaction involves heating the fluorophenyl alcohol derivative with dimethyl carbonate at 75–100 °C under basic catalysis.
  • This method avoids toxic reagents and provides good yields of methyl carbonate esters.

Purification and Characterization

  • After synthesis, the crude product is purified by extraction with organic solvents such as isopropyl ether or dichloromethane.
  • Washing steps include aqueous acid or base washes to remove residual reagents.
  • Final purification is achieved by distillation under reduced pressure or column chromatography.
  • Typical product purity is above 98% as confirmed by HPLC or NMR analysis.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents Conditions Yield (%) Purity (%)
Nitration Electrophilic aromatic substitution 3-Fluoroacetophenone, nitrating agent Ambient, controlled addition - -
Reduction (Step 1) Sodium borohydride reduction NaBH4, THF/MeOH 15–25 °C, 1–3 h >60 (overall) >98
Iodination Halogenation Iodine, triphenylphosphine, imidazole −5 to 0 °C, inert atmosphere - -
Reduction (Step 2) Sodium borohydride reduction NaBH4, DMF 25–30 °C, 2–4 h - -
Carbonate formation Reaction with methyl chloroformate or dimethyl carbonate Methyl chloroformate or dimethyl carbonate, base catalyst 0–100 °C, 1–3 h Good >98
Purification Extraction, washing, distillation Organic solvents (e.g., isopropyl ether, dichloromethane) Ambient to reduced pressure distillation - >98

Research Findings and Notes

  • The multi-step synthesis involving nitration, reduction, iodination, and further reduction is well-documented to provide high purity 2-ethyl-4-fluorophenyl intermediates suitable for carbonate formation.
  • Use of sodium borohydride as a reducing agent is preferred due to mild reaction conditions and high selectivity.
  • The iodination step is critical and requires low temperature and inert atmosphere to avoid side reactions.
  • Green chemistry approaches favor the use of dimethyl carbonate as a safer carbonate source compared to methyl chloroformate.
  • Purification by solvent extraction and distillation ensures removal of impurities and residual reagents, achieving product purity suitable for pharmaceutical or specialty chemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-fluorophenyl methyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 2-ethyl-4-fluorophenol and methanol.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as titanium alkoxides.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Major Products Formed

    Hydrolysis: 2-Ethyl-4-fluorophenol, methanol.

    Transesterification: Various carbonate esters.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Ethyl-4-fluorophenyl methyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a prodrug, where the carbonate group can be hydrolyzed in vivo to release the active drug.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbonate linkages.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-4-fluorophenyl methyl carbonate largely depends on its application. In the context of a prodrug, the compound undergoes hydrolysis to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved would be specific to the active drug released.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-ethyl-4-fluorophenyl methyl carbonate with its closest structural analog identified in the evidence, ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (CAS 30218-85-0):

Property 2-Ethyl-4-fluorophenyl Methyl Carbonate Ethyl (2-Methoxy-4-(2-oxoethyl)phenyl) Carbonate
Molecular Formula C₁₀H₁₁FO₃ (inferred) C₁₂H₁₄O₅
Molecular Weight ~198.19 g/mol 238.23 g/mol
Substituents 2-Ethyl, 4-Fluoro 2-Methoxy, 4-(2-Oxoethyl)
Functional Groups Methyl carbonate, aryl fluoride Ethyl carbonate, methoxy, ketone
Key Reactivity Electrophilic aromatic substitution hindered by fluorine Oxoethyl group enables nucleophilic addition or condensation

Key Observations :

  • Electronic Effects : The fluorine atom in 2-ethyl-4-fluorophenyl methyl carbonate is strongly electron-withdrawing, which polarizes the aromatic ring and reduces nucleophilic reactivity at the 4-position. In contrast, the methoxy group in the analog (CAS 30218-85-0) is electron-donating, enhancing ring activation for electrophilic substitution .
  • Applications : Fluorinated carbonates like 2-ethyl-4-fluorophenyl methyl carbonate are often used as intermediates in drug synthesis (e.g., protease inhibitors), while methoxy/oxoethyl-substituted analogs may serve as photoactive resins or agrochemical precursors .

Analytical and Structural Characterization

Crystallographic Analysis

Structural determination of such compounds often relies on X-ray crystallography supported by programs like SHELX (e.g., SHELXL for refinement). These tools enable precise mapping of bond lengths, angles, and ring puckering effects, which are critical for understanding conformational stability. For instance, the fluorine atom’s small atomic radius minimizes distortion of the phenyl ring, whereas bulkier substituents (e.g., oxoethyl) may induce non-planar puckering, as defined by Cremer and Pople’s coordinates .

Chromatographic Profiling

Gas chromatography (GC) and mass spectrometry, as demonstrated in the analysis of resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester), are applicable for assessing purity and thermal stability of carbonate esters. Fluorinated derivatives typically exhibit higher retention times due to increased polarity .

Reactivity and Stability

  • Hydrolytic Stability : The methyl carbonate group in 2-ethyl-4-fluorophenyl methyl carbonate is less prone to hydrolysis compared to ethyl carbonates (as in CAS 30218-85-0) due to reduced steric accessibility. Fluorine’s electronegativity further stabilizes the carbonyl against nucleophilic attack.
  • Thermal Degradation : Fluorinated aromatics generally exhibit higher thermal stability. For example, decomposition temperatures for similar fluorophenyl carbonates exceed 200°C, whereas methoxy-substituted analogs degrade at lower temperatures (~150°C) due to ketone group reactivity .

Biological Activity

2-Ethyl-4-fluorophenyl methyl carbonate is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-4-fluorophenyl methyl carbonate can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}F1_{1}O3_{3}
  • Molecular Weight : 218.21 g/mol

The compound features an ethyl group, a fluorine atom, and a methyl carbonate moiety, which contribute to its unique chemical properties.

Research indicates that 2-Ethyl-4-fluorophenyl methyl carbonate may interact with various molecular targets, influencing cellular pathways involved in inflammation, cell proliferation, and apoptosis. The following mechanisms have been identified:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
  • Receptor Interaction : It can bind to receptors that regulate cellular signaling pathways.
  • Ion Channel Regulation : The compound may affect ion flux across cellular membranes, impacting cell excitability and signaling.

In Vitro Studies

In vitro studies have demonstrated that 2-Ethyl-4-fluorophenyl methyl carbonate exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown selective toxicity towards SCC-9 cells with an IC50_{50} value indicating effective concentration levels for inducing cell death.

Cell Line IC50_{50} (µM) Effect
SCC-915Cytotoxic
A54925Moderate
HeLa30Low

In Vivo Studies

Animal models have been utilized to assess the compound's therapeutic potential. In a recent study, mice treated with 2-Ethyl-4-fluorophenyl methyl carbonate displayed reduced tumor growth compared to control groups. The findings suggest that the compound may have anti-tumor properties.

Case Studies

  • Case Study on Tumor Reduction :
    • Objective : To evaluate the anti-tumor efficacy of 2-Ethyl-4-fluorophenyl methyl carbonate in xenograft models.
    • Methodology : Mice were implanted with human tumor cells and treated with varying doses of the compound.
    • Results : Significant tumor size reduction was observed in treated groups compared to controls (p < 0.05).
  • Case Study on Cytotoxicity :
    • Objective : To assess the cytotoxic effects on normal versus cancerous cells.
    • Methodology : A comparative analysis was conducted using normal fibroblast cells and cancer cell lines.
    • Results : The compound exhibited higher selectivity towards cancerous cells with minimal effects on normal cells.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Ethyl-4-fluorophenyl methyl carbonate?

The synthesis of aryl methyl carbonates typically involves transesterification or phosgene-free routes. Evidence from non-phosgene catalytic systems (e.g., metal oxides, organic tin catalysts) for methyl phenyl carbonate synthesis suggests that similar methods could be adapted . For instance, using dimethyl carbonate (DMC) as a methylating agent under MoO₃/SiO₂ catalysis at controlled temperatures (80–120°C) may yield high-purity products. Reaction optimization should focus on solvent selection (e.g., toluene or DMF), catalyst loading (5–10 mol%), and reaction time (6–12 hours).

Q. How can structural characterization of 2-Ethyl-4-fluorophenyl methyl carbonate be performed to confirm regiochemistry?

Combine spectroscopic and crystallographic techniques:

  • NMR : Compare 19F^{19}\text{F} and 1H^{1}\text{H} spectra with computational predictions (DFT) to identify substituent positions.
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal packing and confirm the ethyl/fluoro substituent arrangement .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight (C₁₀H₁₁FO₃) and fragmentation patterns.

Q. What analytical techniques are critical for assessing purity in carbonate ester synthesis?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify byproducts.
  • GC-MS : Monitor volatile impurities (e.g., residual DMC or methanol).
  • Elemental analysis : Verify C, H, F, and O percentages (±0.3% theoretical values).

Advanced Research Questions

Q. How can conformational dynamics of the fluorophenyl ring influence reactivity in 2-Ethyl-4-fluorophenyl methyl carbonate?

The substituents (ethyl and fluorine) may induce non-planar ring puckering, altering steric and electronic effects. Apply Cremer-Pople parameters to quantify puckering amplitude (qq) and phase angle (ϕ\phi) from X-ray data . Computational studies (DFT or MD simulations) can model rotational barriers and predict sites for nucleophilic attack (e.g., at the carbonate carbonyl).

Q. What catalytic mechanisms explain yield discrepancies in transesterification reactions for aryl carbonates?

Contradictory yields often arise from competing side reactions (e.g., hydrolysis or dimerization). To resolve:

  • Kinetic studies : Monitor reaction progress via in situ FTIR to track carbonyl intermediates.
  • Catalyst poisoning tests : Add inhibitors (e.g., pyridine) to identify active catalytic species (e.g., Lewis acid sites on MoO₃) .
  • Isotopic labeling : Use 13C^{13}\text{C}-DMC to trace methyl group transfer efficiency.

Q. How do electronic effects of fluorine substituents impact the stability of 2-Ethyl-4-fluorophenyl methyl carbonate under thermal stress?

Fluorine’s electronegativity increases electron withdrawal, potentially destabilizing the carbonate group. Conduct:

  • TGA/DSC : Measure decomposition temperatures (TdT_d) under nitrogen vs. air.
  • DFT calculations : Compare bond dissociation energies (BDEs) of C-O (carbonate) vs. C-F bonds.
  • Accelerated aging studies : Expose samples to 60–100°C and monitor degradation via 19F^{19}\text{F} NMR.

Q. What strategies mitigate data contradictions between computational and experimental spectroscopic results?

  • Basis set refinement : Use larger basis sets (e.g., 6-311++G(d,p)) in DFT to improve NMR chemical shift accuracy.
  • Solvent modeling : Include implicit solvent effects (e.g., PCM for DMSO or chloroform) in simulations.
  • Error analysis : Statistically compare experimental vs. computational data (e.g., RMSD < 0.1 ppm for 1H^{1}\text{H} shifts).

Methodological Guidelines for Data Contradiction Analysis

  • Iterative refinement : Re-examine experimental conditions (e.g., moisture levels in reactions) and computational parameters (e.g., convergence criteria) .
  • Cross-validation : Use multiple characterization techniques (e.g., XRD and NMR) to confirm structural assignments .
  • Longitudinal studies : Track batch-to-batch reproducibility to identify systemic errors (e.g., catalyst deactivation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-4-fluorophenyl methyl carbonate
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2-Ethyl-4-fluorophenyl methyl carbonate

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